2-Oxo-2-(2-thienyl)ethyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-(2-thienyl)ethyl thiocyanate is a chemical compound with the molecular formula C7H5NOS2 and a molecular weight of 183.252 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research . It features a thienyl group, which is a sulfur-containing heterocycle, and a thiocyanate group, which is a functional group containing sulfur, nitrogen, and carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(2-thienyl)ethyl thiocyanate typically involves the reaction of 2-thienylacetic acid with thiocyanate reagents under specific conditions. One common method is the reaction of 2-thienylacetic acid with ammonium thiocyanate in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-2-(2-thienyl)ethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like primary amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Corresponding substituted products, such as thiocyanate derivatives.
Wissenschaftliche Forschungsanwendungen
2-Oxo-2-(2-thienyl)ethyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 2-Oxo-2-(2-thienyl)ethyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in biological molecules. Additionally, the thienyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Butoxyethoxy)-ethyl thiocyanate
- 2-Naphthoylmethyl thiocyanate
- 2-(2-Chlorophenyl)-1-cyanoethyl thiocyanate
- 1-Phenyl-2-(phenylsulfonyl)ethyl thiocyanate
- 1-Cyano-2-(3-nitrophenyl)ethyl thiocyanate
- 4-Methyl-6-phenyl-2-pyrimidinyl thiocyanate
- (5-Formyl-2-furyl)methyl thiocyanate
- 2-(2-Thiocyanatoethoxy)ethyl thiocyanate
- 2-(Methylanilino)-2-oxoethyl thiocyanate
- 2-[2-(2-Thiocyanatoethoxy)ethoxy]ethyl thiocyanate
Uniqueness
2-Oxo-2-(2-thienyl)ethyl thiocyanate is unique due to its combination of a thienyl group and a thiocyanate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
43045-25-6 |
---|---|
Molekularformel |
C7H5NOS2 |
Molekulargewicht |
183.3 g/mol |
IUPAC-Name |
(2-oxo-2-thiophen-2-ylethyl) thiocyanate |
InChI |
InChI=1S/C7H5NOS2/c8-5-10-4-6(9)7-2-1-3-11-7/h1-3H,4H2 |
InChI-Schlüssel |
IUIZVMMQXBXFLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C(=O)CSC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.